Product packaging for 2-heptyl-4aH-quinolin-4-one(Cat. No.:)

2-heptyl-4aH-quinolin-4-one

Cat. No.: B12355263
M. Wt: 243.34 g/mol
InChI Key: LEUNYFSJGNALQU-UHFFFAOYSA-N
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Description

Overview of Quinolone Chemistry and its Academic Significance

Quinolones are a major class of heterocyclic aromatic compounds characterized by a bicyclic structure composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. nih.gov The academic and pharmaceutical significance of quinolones is vast, stemming initially from the discovery of nalidixic acid in 1962, which introduced their potent antibacterial properties. oup.comrjptonline.org This discovery paved the way for the synthesis of numerous derivatives, most notably the fluoroquinolones, which exhibit a broad spectrum of antimicrobial activity. oup.comrjptonline.org

The mechanism of action for many quinolone antibiotics involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are vital for DNA replication and repair. rjptonline.orgacs.org This targeted action makes them highly effective therapeutic agents. Beyond their antibacterial prowess, quinolone derivatives have been investigated for a wide array of other biological activities, including antimalarial, anticancer, anti-HIV, and anti-inflammatory properties. rjptonline.orgmdpi.com This chemical diversity and broad biological activity ensure that quinolone chemistry remains a vibrant and important area of academic and industrial research. mdpi.com

Historical Context of 2-Heptyl-4(1H)-quinolone Discovery and Initial Characterization

The history of 2-alkyl-4-quinolones predates the understanding of their role in cell signaling. As early as the 1940s, extracts from the bacterium Pseudomonas aeruginosa were found to possess antibiotic properties. mdpi.com These properties were attributed to a mixture of compounds, which were later identified as 2-alkyl-4-quinolones and their corresponding N-oxides. mdpi.com In these early studies, specific compounds were isolated and named; for instance, the substance designated Pyo Ib was later identified as 2-heptyl-4-quinolone (HHQ). mdpi.com

A paradigm shift in the understanding of these molecules occurred in 1999 when Pesci and colleagues discovered that a related compound, 2-heptyl-3-hydroxy-4-quinolone, acted as a cell-to-cell signal molecule in P. aeruginosa. mdpi.compnas.orgfrontiersin.org They named this molecule the Pseudomonas Quinolone Signal (PQS). pnas.org This pivotal discovery revealed that these "secondary metabolites" were not just antibiotic agents but also key components of the bacterial communication network known as quorum sensing. pnas.org Subsequent research established that 2-heptyl-4(1H)-quinolone (HHQ) is the direct biosynthetic precursor to PQS. asm.orgmedchemexpress.comresearchgate.net This finding illuminated the functional significance of HHQ, positioning it as a critical intermediate in the production of a major virulence-regulating signal. asm.org

Classification and Nomenclature of 2-Heptyl-4(1H)-quinolone within the Quinoline (B57606) Alkaloid Family

2-Heptyl-4(1H)-quinolone is classified as a quinoline alkaloid, a group of natural products synthesized by various organisms, including bacteria, fungi, and plants. medchemexpress.commdpi.com Within this broad family, it belongs to the subclass of 2-alkyl-4-quinolones (AQs), which are distinguished by an alkyl chain at the C-2 position of the quinolone core. mdpi.complos.org These molecules are particularly noted for their production by bacteria of the Pseudomonas and Burkholderia genera. mdpi.com

The nomenclature of this compound can be complex due to tautomerism. It exists as an equilibrium between two forms: 2-heptyl-4(1H)-quinolone and 2-heptyl-4-hydroxyquinoline. ebi.ac.ukebi.ac.uk This has led to the use of several names and abbreviations in the scientific literature.

Table 1: Nomenclature and Identifiers for 2-Heptyl-4(1H)-quinolone

Identifier Type Identifier
IUPAC Name 2-heptylquinolin-4(1H)-one
Common Abbreviation HHQ (for 2-Heptyl-4-hydroxyquinoline)
Other Names 2-heptyl-4-quinolone, 2-heptyl-4-hydroxyquinoline
CAS Registry Number 40522-46-1
Molecular Formula C16H21NO

This table compiles the various names and chemical identifiers associated with the compound, reflecting its chemical properties and the conventions used in research literature. inrae.frebi.ac.ukchemspider.comnih.gov

The compound is a direct precursor to several other important signaling molecules produced by P. aeruginosa. Its biosynthesis from anthranilic acid is mediated by a series of enzymes encoded by the pqs operon (pqsA, pqsB, pqsC, pqsD). asm.orgplos.org

Table 2: Related Quinolone Compounds in P. aeruginosa Signaling

Compound Name Abbreviation Role
2-Heptyl-4(1H)-quinolone HHQ Precursor to PQS and HQNO. asm.orgasm.org
2-Heptyl-3-hydroxy-4(1H)-quinolone PQS The Pseudomonas Quinolone Signal, a key quorum-sensing molecule. pnas.orgwikipedia.org

This table outlines the key quinolone signaling molecules in the PQS system of Pseudomonas aeruginosa, highlighting the central role of HHQ as a biosynthetic intermediate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21NO B12355263 2-heptyl-4aH-quinolin-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

2-heptyl-4aH-quinolin-4-one

InChI

InChI=1S/C16H21NO/c1-2-3-4-5-6-9-13-12-16(18)14-10-7-8-11-15(14)17-13/h7-8,10-12,14H,2-6,9H2,1H3

InChI Key

LEUNYFSJGNALQU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC(=O)C2C=CC=CC2=N1

Origin of Product

United States

Occurrence and Biosynthetic Pathways of 2 Heptyl 4ah Quinolin 4 One

Natural Production in Microbial Systems

Pseudomonas aeruginosa as a Primary Source

2-Heptyl-4-quinolone is extensively produced by the opportunistic human pathogen Pseudomonas aeruginosa. nih.govnih.gov In this bacterium, HHQ functions as a quorum-sensing signal molecule, playing a role in coordinating group behaviors such as swarming motility and biofilm formation. nih.govcam.ac.ukebi.ac.uk Research indicates that HHQ is part of the Pseudomonas quinolone signal (PQS) system, which contributes to the regulation of these virulence-associated behaviors. nih.govcam.ac.uk Specifically, HHQ has been shown to modulate swarming motility by positively regulating the production of phenazine-1-carboxylic acid (PCA). nih.govnih.govmedchemexpress.com The production of HHQ is a hallmark of the complex regulatory networks that control gene expression and virulence in P. aeruginosa. researchgate.net

Identification in Other Organisms

While P. aeruginosa is the most studied source, 2-heptyl-4-quinolone and its derivatives have been identified in a variety of other organisms. This includes other bacteria, such as those from the genus Streptomyces, and certain plants. np-mrd.orgnih.gov For instance, 2-n-heptyl-4-hydroxyquinoline was isolated from a marine-derived Streptomyces sp. nih.gov The compound has also been reported in Haplophyllum griffithianum, a plant from the Rutaceae family known for producing a wide array of alkaloids and other secondary metabolites. np-mrd.orgnih.gov

Organisms Identified as Producers of 2-Heptyl-4-quinolone or its Derivatives
Genus/SpeciesKingdomNotes
Pseudomonas aeruginosaBacteriaPrimary and most studied source; functions as a quorum-sensing signal. nih.govnih.gov
Streptomyces sp.BacteriaMarine-derived strains have been shown to produce 2-alkyl-4-hydroxyquinolines. nih.gov
Haplophyllum griffithianumPlantaeA plant source from which quinoline (B57606) alkaloids have been isolated. np-mrd.orgjrespharm.com
Ruta graveolensPlantaeReported to contain 2-n-heptyl-4-hydroxyquinoline. np-mrd.org

Enzymatic Synthesis and Precursors

Role as a Precursor to Pseudomonas Quinolone Signal (PQS)

A crucial biochemical role of 2-heptyl-4-quinolone is serving as the direct precursor to 2-heptyl-3-hydroxy-4(1H)-quinolone, a molecule widely known as the Pseudomonas Quinolone Signal (PQS). nih.govnih.govinrae.frresearchgate.net PQS is a key intercellular signal molecule in P. aeruginosa that regulates the expression of numerous virulence factors. researchgate.netresearchgate.net HHQ is converted to PQS in a subsequent enzymatic step, highlighting its central position in the PQS quorum-sensing pathway. researchgate.net Both HHQ and PQS are integral components of this signaling system, which works in a hierarchical manner with other quorum-sensing networks in the bacterium. researchgate.netresearchgate.net

Involved Enzymes and Reaction Mechanisms in Biosynthesis

The biosynthesis of 2-heptyl-4-quinolone in P. aeruginosa is a well-characterized enzymatic process. The key reaction is a condensation catalyzed by the PqsBC enzyme complex. nih.govnih.gov This enzyme is a heterodimer composed of the PqsB and PqsC subunits. uniprot.orguniprot.org

The synthesis proceeds through the following steps:

The PqsBC complex catalyzes the condensation of two precursors: 2-aminobenzoylacetate (2-ABA) and octanoyl-coenzyme A (octanoyl-CoA). nih.govnih.govuniprot.org

The PqsC subunit, which contains the active site, first acquires an octanoyl group from octanoyl-CoA, forming an octanoyl-PqsC intermediate. uniprot.orgmicrobialtec.com

In conjunction with the PqsB subunit, which is thought to be important for the proper folding of PqsC, the enzyme then couples the octanoyl group with 2-ABA. uniprot.orguniprot.org

This coupling leads to decarboxylation and a dehydration reaction, which results in the closure of the quinoline ring to form 2-heptyl-4-quinolone. uniprot.orgmicrobialtec.com

This reaction is catalyzed by the 2-heptyl-4(1H)-quinolone synthase, for which PqsB and PqsC are subunits. uniprot.orguniprot.org

Enzymes and Precursors in 2-Heptyl-4-quinolone Biosynthesis
ComponentTypeFunction
PqsBCEnzyme ComplexCatalyzes the condensation reaction to form HHQ. nih.govnih.gov
PqsBProtein SubunitRequired for the proper folding and function of PqsC. uniprot.orguniprot.org
PqsCProtein SubunitContains the active site (Cys-129, His-269) and binds the octanoyl group. nih.govuniprot.org
2-Aminobenzoylacetate (2-ABA)PrecursorOne of the two primary substrates for HHQ synthesis. nih.govnih.gov
Octanoyl-CoAPrecursorProvides the heptyl side chain for the quinolone structure. nih.govnih.gov

Regulation of Biosynthetic Pathways

The synthesis of HHQ and PQS is tightly regulated at the genetic level. The enzymes responsible for their production are encoded by the pqsABCDE operon. researchgate.net The expression of this operon is controlled by the transcriptional activator protein PqsR (also known as MvfR). researchgate.net PQS, the autoinducer, can bind to PqsR, which in turn activates the expression of the pqsABCDE operon. This creates a positive feedback loop, amplifying the production of the signaling molecules. researchgate.net This regulatory circuit allows P. aeruginosa to control the production of virulence factors like elastase, pyocyanin (B1662382), and hydrogen cyanide in a cell-density-dependent manner. researchgate.net The pathway is also subject to inhibition by pathway-inherent molecules such as 2-aminoacetophenone, which can act as a competitive inhibitor of the PqsBC enzyme. nih.govnih.gov

Synthetic Methodologies and Chemical Transformations of 2 Heptyl 4ah Quinolin 4 One

Classical and Established Synthetic Routes

The foundational methods for constructing the 2-alkyl-4(1H)-quinolone core, including that of 2-heptyl-4aH-quinolin-4-one, have long been dominated by cyclization reactions. These established routes, while effective, often necessitate harsh reaction conditions. beilstein-journals.orgnih.gov

Conrad-Limpach Cyclization for 2-Alkyl-4(1H)-quinolones

The Conrad-Limpach reaction stands as one of the most frequently utilized methods for the synthesis of 2-alkyl-4(1H)-quinolones. uni-konstanz.de This approach involves the acid-catalyzed condensation of an aniline (B41778) with a β-ketoester to form an enamine intermediate. uni-konstanz.de Subsequent thermal cyclization of this enamine yields the desired 2-alkyl-4(1H)-quinolone. uni-konstanz.de The success of this method is largely attributed to the ready availability of the starting materials. researchgate.net

The synthesis of 2-heptyl-4(1H)-quinolone (HHQ) via the Conrad-Limpach cyclization is a well-documented example. uni-konstanz.de The process begins with the reaction of an appropriate acid chloride with Meldrum's acid, followed by alcoholysis to produce the necessary β-keto ester. uni-konstanz.de This ester then undergoes condensation with aniline, and upon heating, cyclizes to form HHQ, which can be precipitated in good yield and high purity. uni-konstanz.de

Related Quinolin-4-one Synthesis Approaches

Beyond the Conrad-Limpach method, other classical approaches have been instrumental in the synthesis of quinolin-4-ones. The Camps cyclization, for instance, provides an alternative route, although like the Conrad-Limpach method, it can require demanding conditions such as prolonged heating. beilstein-journals.orgnih.gov

Variations and alternative strategies have also been explored. One such method involves the use of N-Cbz protected quinolones, which are converted to 4-silyloxyquinolinium triflates. This directs the regioselective addition of a Grignard reagent to the 2-position, ultimately yielding the 2-alkyl-4(1H)-quinolone after deprotection and an unexpected Saegusa-Ito-type oxidation. uni-konstanz.deresearchgate.net Another approach utilizes β-keto amides and 2-nitrobenzoyl chloride as precursors, allowing for the synthesis of various 4-quinolone derivatives under milder conditions. beilstein-journals.org This method is particularly advantageous for introducing long-chain substituents at the C-2 position. beilstein-journals.org

Modern Synthetic Strategies for this compound

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has proven to be a powerful tool for accelerating reactions and improving yields in the synthesis of quinolones. cam.ac.ukconicet.gov.ar An efficient, microwave-assisted, two-step synthesis of 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS), a derivative of HHQ, has been developed. cam.ac.uknih.gov This method involves the coupling of a Weinreb amide with a Grignard reagent to form an α-chloro ketone, which is then reacted with an anthranilic acid under microwave irradiation to produce the 2-alkyl-4-quinolone product. cam.ac.uknih.gov This protocol is not only rapid but also amenable to creating a diverse range of analogs by varying the starting materials. cam.ac.uk The reaction time for the microwave-assisted step is significantly reduced to approximately 30 minutes. nih.gov

Further advancements have seen the optimization of these microwave conditions for continuous flow reactions, enabling gram-scale synthesis. researchgate.net This highlights the scalability and practical utility of microwave-assisted methodologies in producing significant quantities of these important compounds.

Metal-Free Thiocarbamation and Other Functionalizations

Recent research has focused on the direct functionalization of the quinolinone core. A notable development is the metal-free thiocarbamation of quinolinones. acs.orgresearchgate.net This method allows for the preparation of 3,4-difunctionalized quinolines and quinolinonyl thiocarbamates at room temperature using tetraalkylthiuram disulfides and hypervalent iodine(III) reagents. acs.orgacs.org This process is characterized by its mild reaction conditions and broad substrate scope, offering a straightforward route to novel quinolinone derivatives. acs.org Mechanistic studies suggest the involvement of radical intermediates in this transformation. acs.org

One-Pot Reaction Protocols

The development of one-pot reaction protocols represents a significant step forward in the efficient synthesis of this compound and related compounds. These protocols streamline the synthetic process by combining multiple reaction steps into a single procedure, thereby reducing waste and saving time.

One such one-pot synthesis involves a Michael addition and a copper(I)-mediated aryl amidation. uni-konstanz.de Another notable one-pot procedure utilizes microwave assistance to react α-chloroketones with anthranilic acid derivatives, providing facile access to a wide array of PQS derivatives. uni-konstanz.deresearchgate.net These one-pot methods offer a more sustainable and efficient alternative to traditional multi-step syntheses.

Derivatization Strategies for this compound Analogues

The this compound scaffold, also known as 2-heptyl-4(1H)-quinolone (HHQ), serves as a versatile platform for chemical modification. nih.govbeilstein-journals.orgbeilstein-journals.org Its structural features, including the heterocyclic nitrogen, the C4-keto group (which exists in tautomeric equilibrium with a hydroxyl group), and the aromatic ring system, offer multiple sites for derivatization. These modifications are pursued to explore and modulate the biological activities of the parent compound. Strategies for creating analogues include N- and O-alkylation, hydroxylation and N-oxide formation, and conjugation with other heterocyclic systems.

N-Alkylated and O-Alkylated Derivatives

Alkylation of the 2-heptyl-4(1H)-quinolone core can occur at the N1-position of the quinolone ring or the O-atom at the C4-position, yielding N-alkylated and O-alkylated products, respectively. beilstein-journals.org The synthesis of these derivatives has been explored, particularly through methylation, to generate analogues with altered physicochemical properties and biological activities. beilstein-journals.orgnih.gov

Direct methylation of 3-unsubstituted 2-heptyl-4(1H)-quinolones has been successfully achieved. beilstein-journals.orgvub.be For instance, treatment of HHQ with a methylating agent can yield both the N-methylated and O-methylated products. One study reported the synthesis of selectively methylated analogues of naturally occurring 2-heptyl-4(1H)-quinolones. beilstein-journals.org While direct methylation is feasible for the HHQ core, the synthesis of methylated derivatives of its hydroxylated counterpart, the Pseudomonas quinolone signal (PQS), requires a multi-step approach involving 3-iodinated quinolones followed by methylation and iodine-metal exchange/oxidation. beilstein-journals.org

The biological relevance of such derivatives is highlighted by the metabolic transformation of related compounds by certain bacteria. For example, Mycobacterium abscessus can methylate the N-oxide analogue, HQNO, to produce 2-heptyl-1-methoxy-4(1H)-quinolone (HMOQ), a less toxic metabolite. nih.gov This detoxification strategy underscores the significance of methylation in modulating the compound's biological impact. nih.gov

Derivative NameAbbreviationModification TypeSynthetic PrecursorReference
2-Heptyl-1-methoxy-4(1H)-quinoloneHMOQO-methylation at N-oxideHQNO beilstein-journals.orgnih.gov
N-Methylated 2-Heptyl-4(1H)-quinolone-N-methylationHHQ beilstein-journals.org
O-Methylated 2-Heptyl-4(1H)-quinolone-O-methylationHHQ beilstein-journals.org

Hydroxylation and N-Oxide Formation (e.g., 2-Heptyl-1-hydroxyquinolin-4-one, HQNO)

One of the most significant derivatives of the 2-heptyl-4-quinolone structure is its N-oxide, 2-heptyl-1-hydroxy-4(1H)-quinolone, commonly referred to as 2-heptyl-4-hydroxyquinoline N-oxide (HQNO). nih.govbeilstein-journals.orgbeilstein-journals.orgnih.gov This compound is a well-studied metabolite and exhibits distinct biological properties from its precursor, HHQ. beilstein-journals.orgnih.gov Although often called an N-oxide, it predominantly exists in the 2-heptyl-1-hydroxy-4(1H)-quinolone tautomeric form. uni-konstanz.dechemrxiv.org

The synthesis of HQNO and its analogues has been accomplished through various chemical routes. An early method involved the O-ethoxycarbonyl protection of 2-heptyl-4(1H)-quinolone, followed by N-oxidation using peroxybenzoic acid. uni-konstanz.de More contemporary and operationally simple methods have been developed. One such procedure relies on the controlled, platinum-catalyzed partial hydrogenation of 2-nitrobenzoyl enamines, which has been used to prepare HQNO and several analogues in good yield and high purity. chemrxiv.org

Another synthetic strategy involves a two-step conversion of 2-heptyl-4(1H)-quinolone into various 4-(alkoxycarbonyloxy)quinoline N-oxides. univie.ac.at Depending on the substituent, these intermediates can rearrange to 1-(alkoxycarbonyloxy)-4(1H)-quinolones. univie.ac.at Subsequent basic hydrolysis of these compounds furnishes the desired 2-heptyl-1-hydroxy-4(1H)-quinolone (HQNO). univie.ac.atresearchgate.net For example, 4-ethoxycarbonyloxy- and 4-(tert-butoxycarbonyloxy)quinoline N-oxides were found to rearrange at room temperature, while the 4-(dimethylaminocarbonyloxy)quinoline N-oxide was more stable. univie.ac.at

Synthetic MethodKey Reagents/StepsPrecursorProductReference
Partial HydrogenationPlatinum catalyst, H2, 2-nitrobenzoyl enamine2-Nitrobenzoyl enamine of octanalHQNO chemrxiv.org
Rearrangement and Hydrolysis1. Alkoxycarbonyl chloride, N-oxidation 2. Basic hydrolysis2-Heptyl-4(1H)-quinoloneHQNO univie.ac.at
Classic N-Oxidation1. O-ethoxycarbonyl protection 2. Peroxybenzoic acid2-Heptyl-4(1H)-quinoloneHQNO uni-konstanz.de

Conjugation with Heterocyclic Moieties (e.g., Triazoles)

To further expand the chemical space and biological activity profile of quinolone-based structures, researchers have explored the conjugation of the quinoline (B57606) scaffold with other heterocyclic rings, such as 1,2,3-triazoles. researchgate.netgrafiati.com This approach creates hybrid molecules that may exhibit novel or enhanced properties.

The synthesis of quinoline-triazole conjugates often utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.net In a general approach, a quinolone derivative is functionalized with either an azide (B81097) or an alkyne group, which then reacts with a corresponding triazole precursor bearing the complementary functional group. For instance, a series of quinoline conjugates incorporating 1,2,3-triazole were synthesized via a modified microwave-assisted click chemistry technique. researchgate.net

While many reported quinoline-triazole hybrids are based on the core 4-quinolone structure, specific examples derived directly from 2-heptyl-4-quinolone are part of this broader research effort. For example, a novel catechol-zingerone conjugate linked via a non-hydrolyzable 1,2,3-triazole linker was synthesized to address multidrug resistance in Pseudomonas aeruginosa, the same bacterium that produces HHQ and PQS. researchgate.net This demonstrates the utility of the triazole linkage in creating complex conjugates based on structures relevant to the Pseudomonas signaling system. researchgate.net The synthesis involves creating an azide or alkyne derivative of the quinolone and reacting it with a suitably functionalized partner molecule. researchgate.net

Biological Roles and Molecular Mechanisms of Action of 2 Heptyl 4ah Quinolin 4 One in Microorganisms

Quorum Sensing Modulation in Pseudomonas aeruginosa

In P. aeruginosa, HHQ is a crucial signaling molecule within the pqs quorum sensing system. rsc.orgfrontiersin.org This system is one of several interconnected QS circuits that regulate a wide array of functions, including the production of virulence factors and the formation of biofilms. frontiersin.orgfrontiersin.org

Swarming motility, a coordinated movement of bacteria across a semi-solid surface, is a complex behavior influenced by multiple signaling systems in P. aeruginosa. nih.govcam.ac.uk The pqs system, through HHQ, contributes to the regulation of this motility. nih.govnih.gov Research indicates that HHQ acts to repress swarming motility. nih.govnih.gov It achieves this not directly, but by inducing the production of another molecule, phenazine-1-carboxylic acid (PCA). nih.govnih.govmedchemexpress.com PCA then acts through a yet-to-be-fully-understood downstream mechanism to inhibit swarming. nih.govnih.gov This regulatory pathway highlights the layered and complex nature of bacterial signaling networks.

HHQ is a direct precursor to another important signaling molecule, 2-heptyl-3-hydroxy-4(1H)-quinolone, known as the Pseudomonas Quinolone Signal or PQS. nih.govrsc.orgresearchgate.net The conversion of HHQ to PQS is catalyzed by the PqsH monooxygenase. frontiersin.org Both HHQ and PQS are integral to the PQS system and are involved in regulating the expression of numerous virulence factors. rsc.orgfrontiersin.org

A key function of this system is the control of phenazine (B1670421) production. nih.govmedchemexpress.com Phenazines are a class of pigmented, redox-active secondary metabolites that contribute to the pathogenicity of P. aeruginosa. As mentioned, HHQ positively regulates the production of PCA, a specific phenazine that in turn modulates swarming motility. nih.govnih.gov This demonstrates a direct link between the PQS signaling cascade and the expression of a crucial virulence-associated factor.

The PQS system does not operate in isolation. It is intricately linked with other major regulatory networks in P. aeruginosa, namely the acylhomoserine lactone (AHL) quorum sensing systems (las and rhl) and the cyclic diguanylate (c-di-GMP) signaling network. nih.govcam.ac.ukresearchgate.net These systems collectively govern behaviors like biofilm formation and motility. nih.govcam.ac.ukplos.org

Table 1: Key Signaling Interactions of the PQS System in P. aeruginosa

Signaling Molecule/SystemInteracting Partner(s)Outcome of Interaction
2-Heptyl-4-quinolone (HHQ)PqsH enzymeConversion to PQS. frontiersin.org
HHQPhenazine biosynthesis pathwayInduction of phenazine-1-carboxylic acid (PCA) production. nih.govnih.gov
PCASwarming motility mechanismRepression of swarming motility. nih.govnih.gov
PQS SystemAcylhomoserine Lactone (AHL) SystemsCo-regulation of virulence factors. nih.govcam.ac.uk
PQS Systemc-di-GMP SignalingComplex interplay, but HHQ-mediated swarm repression appears c-di-GMP independent. nih.govnih.gov

Role as a Signaling Molecule in Intercellular Communication

At its core, 2-heptyl-4aH-quinolin-4-one is a signaling molecule, a chemical messenger that facilitates intercellular communication. rsc.orgnih.gov This process, known as quorum sensing, allows individual bacterial cells within a population to sense their density and collectively alter their behavior and gene expression. HHQ, as part of the 2-alkyl-4-quinolone (AQ) family of signals, is synthesized and released by P. aeruginosa cells. rsc.org As the bacterial population grows, the concentration of HHQ and other AQs increases, leading to the activation of specific receptors and the coordinated expression of genes, often those related to virulence and biofilm formation. rsc.orgnih.gov This ability to communicate and act as a collective is a key factor in the success of P. aeruginosa as an opportunistic pathogen.

Mechanisms of Antibacterial Activity (General Class of Quinolones)

While HHQ acts as a signaling molecule in P. aeruginosa, the broader class of quinolone compounds includes some of the most successful synthetic antibacterial agents. mdpi.comnih.gov It is important to distinguish the signaling function of HHQ from the bactericidal mechanism of quinolone antibiotics. These antibiotics are chemotherapeutic drugs that are lethal to a wide range of bacteria. mdpi.comwikipedia.org Their primary mode of action is the disruption of bacterial DNA replication. nih.govwikipedia.org

The antibacterial efficacy of quinolones stems from their ability to target and inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.govnih.govasm.org These enzymes are type II topoisomerases that manage the complex topology of DNA within the bacterial cell, a process crucial for DNA replication, repair, and transcription. nih.govoup.com

Quinolones function by trapping these enzymes in a complex with cleaved DNA. asm.orgacs.orgnih.gov Normally, DNA gyrase and topoisomerase IV create transient double-stranded breaks in the DNA to allow strands to pass through one another, relieving supercoiling or separating interlinked daughter chromosomes. asm.orgoup.com The enzymes then reseal the breaks. Quinolones bind to this enzyme-DNA complex and stabilize it, preventing the re-ligation of the DNA strands. mdpi.comnih.gov This leads to an accumulation of double-strand DNA breaks, which halts DNA replication and triggers the SOS DNA repair response. nih.govasm.org If the damage is too extensive, it results in fragmentation of the chromosome and ultimately, bacterial cell death. asm.orgacs.org

The primary target of quinolones can differ between bacterial species. In many Gram-negative bacteria, DNA gyrase is the more sensitive target, while in many Gram-positive bacteria, topoisomerase IV is the primary target. nih.govasm.orgoup.com This dual-targeting capability contributes to the broad-spectrum activity of many quinolone antibiotics. mdpi.com

Table 2: Antibacterial Mechanism of Quinolone Antibiotics

Target EnzymeFunctionEffect of Quinolone InhibitionPrimary Target in:
DNA GyraseIntroduces negative supercoils into DNA, removes positive supercoils ahead of the replication fork. oup.comInhibition of DNA replication and transcription. wikipedia.orgasm.orgGram-negative bacteria. nih.govasm.org
Topoisomerase IVDecatenates (separates) interlinked daughter chromosomes after replication. asm.orgoup.comBlocks cell division. oup.comGram-positive bacteria. nih.govasm.org

Iron Chelation Capabilities

2-Heptyl-4-hydroxyquinoline (HHQ) and its structural relatives are recognized for their ability to bind iron. ebi.ac.ukresearchgate.net This iron chelation is a key aspect of their biological function, particularly in the context of microbial competition for this essential nutrient. researchgate.netnih.gov Iron is vital for numerous cellular processes, but its availability in host environments is often limited. nih.gov

Pseudomonas aeruginosa has developed sophisticated systems to acquire iron, and alkylquinolones are an integral part of this strategy. nih.govasm.org The production of AQs, including HHQ and its derivative the Pseudomonas quinolone signal (PQS), is notably increased under iron-depleted conditions. nih.govfrontiersin.org PQS, which is synthesized from HHQ, can chelate ferric iron (Fe³⁺), forming a PQS-Fe³⁺ complex. asm.org This complex is then transported into the bacterial cell, contributing to the organism's iron supply. asm.org This mechanism can also serve as a competitive tool by sequestering iron, making it unavailable to other bacteria like Staphylococcus aureus. frontiersin.org

Research has identified HHQ and other related compounds, such as 4-hydroxy-2-nonylquinoline, within iron-containing periplasmic inclusion bodies in P. aeruginosa, further highlighting their role in iron handling and storage. researchgate.net The ability of these quinolones to act as iron chelators is thus intrinsically linked to the virulence and survival of P. aeruginosa in polymicrobial environments. nih.govfrontiersin.org

Enzymatic Modifications and Their Biological Impact

The biological activity of quinolones is not static; other microorganisms have evolved mechanisms to modify these compounds, often as a means of detoxification and resistance. One of the primary modifications is glycosylation, carried out by specific bacterial enzymes.

Bacteria from the genus Bacillus have demonstrated the ability to detoxify the potent P. aeruginosa toxin 2-heptyl-4-hydroxyquinoline N-oxide (HQNO), a close derivative of HHQ, through glycosylation. nih.govmdpi.comacs.org This biotransformation is catalyzed by enzymes known as UDP-glycosyltransferases (UGTs). nih.gov

In Bacillus subtilis strain 168, three specific UGTs have been identified as capable of carrying out this reaction: YjiC, YdhE, and YojK. nih.gov These enzymes transfer a glucose moiety, typically from the donor molecule UDP-glucose, to the HQNO molecule. nih.gov This process results in the formation of 2-heptyl-1-(β-D-glucopyranosydyl)-4-oxoquinoline. nih.govacs.org Studies have shown that while all three enzymes can glucosylate HQNO, they exhibit different substrate affinities and turnover rates. nih.gov YdhE, for instance, shows the highest affinity for HQNO (lowest Kₘ value), while YjiC has the highest turnover rate (k_cat). nih.gov These glycosyltransferases are not limited to HQNO and can act on a variety of other molecules, indicating a broad substrate flexibility that likely contributes to natural toxin resistance in B. subtilis. nih.govmdpi.com

Table 1: Kinetic Parameters of Bacillus subtilis Glycosyltransferases for HQNO This interactive table summarizes the kinetic data for the glucosylation of HQNO by three different enzymes from B. subtilis. Sort the data by clicking on the headers to compare enzyme efficiency.

GlycosyltransferaseKₘ (μM)k_cat (s⁻¹)Source
YjiC15.04.6 nih.gov
YdhE9.11.8 nih.gov
YojK37.00.4 nih.gov

The glycosylation of HQNO by Bacillus species has a profound impact on its biological activity, serving as an effective detoxification mechanism. mdpi.comnih.gov HQNO is a potent inhibitor of the respiratory electron transport chain. nih.govacs.org However, its glycosylated form, 2-heptyl-1-(β-D-glucopyranosydyl)-4-oxoquinoline, is significantly less toxic. nih.govnih.gov

Studies have quantified this reduction in toxicity, showing that the effective concentration (EC₅₀) of the glycosylated derivative required to inhibit cellular respiration and quinol oxidase activity is up to two orders of magnitude (100 times) higher than that of the parent HQNO molecule. nih.govacs.org Furthermore, cells exposed to the glycosylated compound exhibit significantly lower levels of reactive oxygen species (ROS) compared to those exposed to HQNO. nih.govacs.org This enzymatic modification effectively neutralizes the toxic effects of the quinolone.

This detoxification provides a clear competitive advantage to bacteria like Bacillus when co-existing with P. aeruginosa. nih.govresearchgate.net By neutralizing a key virulence factor, Bacillus can mitigate its harmful effects, demonstrating a sophisticated layer of metabolic interaction that shapes the dynamics of polymicrobial communities. nih.gov

Table 2: Comparison of Biological Activity Before and After Glycosylation This table illustrates the functional changes in HQNO upon glycosylation by Bacillus spp.

Feature2-Heptyl-4-hydroxyquinoline N-oxide (HQNO)2-Heptyl-1-(β-D-glucopyranosydyl)-4-oxoquinolineSource
Toxicity HighSignificantly lower nih.govnih.gov
Inhibition of Respiration Potent inhibitorUp to 100x less potent nih.govacs.org
ROS Production HighSignificantly lower nih.govacs.org
Biological Role Toxin, virulence factorDetoxified metabolite nih.gov

Structure Activity Relationship Sar Studies of 2 Heptyl 4ah Quinolin 4 One and Its Derivatives

Impact of Alkyl Chain Length and Branching on Biological Activity

The alkyl chain at the C-2 position is a critical determinant of the biological activity of 4-quinolones. asm.org Research indicates that both the length and branching of this chain significantly influence the compound's potency and spectrum of action, including antimicrobial and quorum sensing modulation activities. site123.memdpi.com

Studies have demonstrated that for biofilm inhibition in Pseudomonas aeruginosa and Staphylococcus aureus, an alkyl chain length of twelve carbons is considered optimal. mdpi.com In contrast, for antifungal activity against Aspergillus flavus, a nonyl (C9) side chain attached to a 4-hydroxy-2-quinolone core showed exceptional potency. site123.me The antimalarial potency of alkylquinolones also appears to increase with longer chain lengths. mdpi.com

In the context of quorum sensing in P. aeruginosa, the native C7 chain of HHQ and the Pseudomonas Quinolone Signal (PQS) is crucial. While derivatives with shorter chains (C3 and C5) can still induce the formation of membrane vesicles—a key part of quinolone signal trafficking—they do so to a lesser extent than the natural C7 compound. asm.org For certain synthetic quinolone derivatives, a C10 alkyl chain was found to confer the highest antibacterial activity, with shorter chains being less active. cnr-ist.fr However, other studies have found that for some series of compounds targeting Gram-negative bacteria, the C7 chain was the most effective. cnr-ist.fr This highlights the nuanced and context-dependent role of the alkyl chain length.

Table 1: Effect of C-2 Alkyl Chain Length on Biological Activity
Alkyl Chain LengthTarget Organism/ProcessObserved ActivityReference
C3, C5P. aeruginosa (Membrane Vesicle Formation)Reduced activity compared to C7 asm.org
C7 (Heptyl)Gram-negative bacteriaOptimal for antibacterial activity in some series cnr-ist.fr
C9 (Nonyl)Aspergillus flavusExceptional antifungal activity site123.me
C10 (Decyl)Various bacteriaHighest antibacterial activity in some series cnr-ist.fr
C12 (Dodecyl)P. aeruginosa, S. aureus (Biofilm Inhibition)Optimal for biofilm inhibition mdpi.com

Influence of Substituent Positions on the Quinoline (B57606) Ring

Modifications to the quinoline ring itself, beyond the C-2 alkyl chain, have profound effects on the biological profile of the compounds. Substitutions at the N-1 position and on the carbocyclic ring (positions C-5 through C-8) are particularly important. beilstein-journals.orgrsc.org

Substitutions on the carbocyclic part of the quinoline ring also play a key role. The addition of a fluorine atom at the C-6 position is a common feature in many potent second, third, and fourth-generation quinolone antibiotics. mdpi.com For antimycobacterial activity, electron-withdrawing groups at various positions and a chlorine atom at C-7 were shown to considerably improve activity. tandfonline.com Furthermore, studies on 4-hydroxy-2-quinolone analogs revealed that brominated substituents at C-6 and C-7 dramatically impact antimicrobial activities. site123.me In a series of N-alkyl-pyranoquinolones, a tert-butyl or fluorine group at the 9-position (equivalent to C-7 on the quinoline core) resulted in the most potent antibacterial compounds against S. aureus. acs.org

Table 2: Influence of Quinoline Ring Substituents on Biological Activity
PositionSubstituentEffect on ActivityReference
N-1Alkyl, CyclopropylEssential for potency; Cyclopropyl > Ethyl mdpi.comtandfonline.com
C-3Hydroxyl (-OH)Crucial for PQS activity (e.g., membrane vesicle stimulation) asm.org
C-4Carbonyl (=O)Essential for overall potency mdpi.com
C-6Fluorine (-F)Common in potent broad-spectrum antibiotics mdpi.com
C-6, C-7Bromine (-Br)Dramatically impacts antimicrobial activity site123.me
C-7Chlorine (-Cl)Considerably improves antimycobacterial activity tandfonline.com

SAR in Relation to Antibacterial Potency

The 2-alkyl-4-quinolone scaffold is a privileged structure in the discovery of new antimicrobial agents. site123.mebeilstein-journals.org SAR studies have been crucial in optimizing these compounds for antibacterial potency against a range of pathogens. beilstein-journals.org

The antibacterial spectrum and potency are heavily influenced by the alkyl chain length and substitutions on the quinoline ring. For instance, a series of 4-hydroxy-2-quinolone analogs showed that a C9 alkyl chain combined with a bromine substituent on the quinoline ring produced a compound with exceptional antifungal activity and notable antibacterial activity against S. aureus. site123.me In another study, N-alkyl-2-quinolones with longer alkyl chains, similar to that of HHQ, demonstrated the best activity against ESKAPE pathogens, with an N-heptyl-9-tert-butyl substituted analogue proving highly potent against multiple strains of S. aureus and Enterococcus spp. nih.gov

The N-oxides of 2-alkyl-4-quinolones, such as 2-heptyl-4-quinolone-N-oxide, also exhibit significant antibacterial activity. mdpi.com SAR studies on these N-oxides have shown that methylation of the quinolone core and the position of any unsaturation in the alkyl chain are key factors that dictate their antibiotic potency against competitors like S. aureus. rsc.org Conversely, for some synthetic fluoroquinolone derivatives, increasing the lipophilicity by elongating the alkyl chain was found to be detrimental to antibacterial activity against certain strains, indicating a complex relationship between lipophilicity and potency. cnr-ist.fr

Table 3: SAR of 2-Heptyl-4-quinolone Derivatives and Antibacterial Potency
Compound Class/DerivativeKey Structural Feature(s)Target Pathogen(s)ActivityReference
4-Hydroxy-2-quinolonesC9 alkyl chain + Bromo-substituentS. aureus, A. flavusPotent antibacterial and antifungal site123.me
N-Alkyl-2-quinolonesN-heptyl + 9-t-Bu substituentS. aureus, Enterococcus spp.Highly potent (MIC ≤2 µg/mL) nih.gov
2-Alkyl-4-quinolone N-oxidesCore methylation, alkyl chain unsaturationS. aureusPotency dictated by these features rsc.org
Synthetic 2-alkyl-4-quinolonesC5-alkyl chain + C3-phenylcarboxamideS. aureusHigh activity (MIC ≤ 3.12 µg/mL) beilstein-journals.org
Lipophilic FluoroquinolonesLong linear alkyl chain (C7-C14)Gram-negative bacteriaIncreased lipophilicity often deleterious cnr-ist.fr

Computational and Cheminformatics Approaches in SAR Analysis

Computational and cheminformatics tools are increasingly being used to analyze and predict the structure-activity relationships of quinolone derivatives. researchgate.net These in silico methods allow for the rapid evaluation of large numbers of virtual compounds, helping to prioritize synthetic efforts and design molecules with improved properties. researchgate.net

For example, in silico metrics such as Group Efficiency (GE) and Ligand Binding Efficiency (LBE) have been applied to derivatives of 2-amino-4-quinolone. mdpi.com These calculations suggested that an alkyl chain length of 12 carbons was optimal for inhibiting biofilm formation, a finding that was later supported by experimental data. mdpi.com Molecular docking and molecular dynamics simulations have also been successfully used to study the interaction of these compounds with their biological targets. researchgate.net The results of these simulations have shown good agreement with experimental findings regarding the importance of alkyl chain length for biological activity. researchgate.net

These computational approaches provide valuable insights into the specific structural features that contribute to biological activity. researchgate.net By building predictive models based on existing SAR data, researchers can explore chemical space more efficiently, generate novel compound ideas, and better understand the complex relationships between molecular structure and biological function. researchgate.net

Advanced Research Applications and Future Directions for 2 Heptyl 4ah Quinolin 4 One

Development of Chemical Probes for Quorum Sensing Research

The development of chemical probes based on the HHQ scaffold is a burgeoning area of research aimed at dissecting the intricacies of the pqs quorum sensing system. These probes are instrumental in identifying and characterizing the protein targets of HHQ and its derivatives, thereby illuminating their roles in bacterial signaling and pathogenicity.

Researchers have synthesized a variety of HHQ-based probes, often incorporating an alkyne handle for subsequent fluorescent tagging via click chemistry. nih.gov This approach allows for the sensitive and selective labeling of enzymes involved in the HHQ biosynthetic pathway, such as PqsD, a synthase that catalyzes a key step in the formation of HHQ and PQS. nih.govbeilstein-journals.org By using these probes in competitive labeling experiments, scientists can screen libraries of synthetic HHQ and PQS analogs to identify potential inhibitors of these enzymes. beilstein-journals.org For instance, a study demonstrated that a probe with a reactive α-chloroacetamide group could covalently bind to the active site cysteine of PqsD, enabling the discovery of new scaffolds for PqsD inhibitors. nih.govbeilstein-journals.org

Furthermore, affinity probes derived from HHQ have been employed in chemical proteomic studies to pull down and identify binding partners. researchgate.netresearchgate.net These experiments have successfully captured known targets like the PqsR receptor and have also unveiled a host of previously unknown interacting proteins. researchgate.netresearchgate.net The identification of these novel targets opens up new avenues for understanding the full spectrum of HHQ's biological activities and for developing targeted anti-virulence therapies. researchgate.net

Probe TypeApplicationKey Findings
α-chloroacetamide-alkyne probe Competitive labeling of PqsDIdentified inhibitors of PqsD, providing scaffolds for new drugs. nih.govbeilstein-journals.org
HHQ-affinity probes Chemical proteomicsCaptured PqsR and identified 182 potential new protein targets. researchgate.netresearchgate.net
Triphenyl scaffold-based probes PqsR modulationDiscovered a potent PqsR inhibitor that reduces virulence in mouse models. nih.gov

Exploration of 2-Heptyl-4aH-quinolin-4-one as a Scaffold for Novel Antimicrobial Strategies

The quinoline (B57606) core of HHQ presents a versatile scaffold for the development of novel antimicrobial agents. nih.govnih.gov Researchers are actively exploring modifications of the HHQ structure to create derivatives with enhanced or altered biological activities, aiming to combat the growing threat of antibiotic resistance. nih.govresearchgate.netresearchgate.net

One promising strategy involves the synthesis of HHQ analogs with heteroatom replacements in the quinoline ring system. beilstein-journals.org These modifications can lead to compounds that act as inhibitors of virulence factor production, such as elastase, or that interfere with biofilm formation. beilstein-journals.orgmicrobiologyresearch.org For example, benzofuranoquinolines derived from the HHQ framework have shown anti-virulence activity against a range of ESKAPE pathogens, a group of bacteria known for their formidable antibiotic resistance. microbiologyresearch.org

Another approach focuses on using the 1,4-dihydropyridine (B1200194) (DHP) scaffold, structurally related to hexahydroquinolines (HHQ), to generate new antimicrobial candidates. nih.govfrontiersin.org Studies have shown that certain DHP-based HHQ derivatives exhibit potent bactericidal activity against antibiotic-resistant strains of Helicobacter pylori. nih.gov Interestingly, these compounds often lack the calcium channel blocking activity associated with traditional DHP drugs, suggesting a different mechanism of action and potentially fewer side effects. nih.gov The antimicrobial activity of these derivatives appears to be linked to the inhibition of the essential HsrA response regulator in H. pylori. nih.gov

Scaffold/DerivativeTarget Organism(s)Observed Effect
Benzofuranoquinolines ESKAPE pathogensAnti-virulence activity, reduced pyocyanin (B1662382) production in P. aeruginosa. microbiologyresearch.org
1,4-Dihydropyridine (DHP)-based HHQ derivatives Helicobacter pyloriStrong bactericidal activity against antibiotic-resistant strains. nih.gov
Quinoline-4-carboxamides Staphylococcus aureusSynergistic activity with ciprofloxacin, inhibition of the NorA efflux pump. nih.gov
2-(Quinolin-4-yloxy)acetamides Mycobacterium tuberculosisPotent activity against drug-sensitive and multidrug-resistant strains. nih.gov

Mechanistic Studies on Bacterial Pathogenicity Influenced by this compound

HHQ is a central player in the pathogenicity of P. aeruginosa, and understanding its precise mechanisms of action is critical for developing effective countermeasures. nih.govfrontiersin.org Research in this area focuses on how HHQ and its downstream product, PQS, regulate the expression of a wide array of virulence factors and influence bacterial behavior. pnas.orgnih.gov

The pqs quorum sensing system, in which HHQ is a key signaling molecule, controls the production of virulence factors such as elastase, pyocyanin, and rhamnolipids, all of which contribute to the bacterium's ability to cause disease. HHQ itself can act as an autoinducer, being released and taken up by bacterial cells, where it is converted to PQS. pnas.org This suggests a sophisticated cell-to-cell communication pathway that allows P. aeruginosa to coordinate its attack on a host. pnas.org

Furthermore, HHQ has been shown to modulate swarming motility, a form of group behavior associated with the early stages of infection. nih.govnih.gov Studies indicate that HHQ represses swarming by positively regulating the production of phenazine-1-carboxylic acid (PCA). nih.gov This intricate regulatory network highlights the multifaceted role of HHQ in orchestrating the pathogenic lifestyle of P. aeruginosa.

Recent findings also suggest that HHQ can directly impact the host's immune response. nih.gov Experiments have shown that HHQ can suppress the production of pro-inflammatory cytokines by mammalian immune cells, potentially helping the bacteria to evade the host's innate immune system. nih.gov This immunomodulatory activity adds another layer to the complex role of HHQ in bacterial pathogenicity.

Investigation of Cross-Kingdom Signaling Roles

The influence of HHQ extends beyond bacterial-bacterial communication, with growing evidence for its involvement in cross-kingdom signaling between bacteria and their eukaryotic hosts. nih.govfrontiersin.orgpasteur.fr This is a critical area of research as it sheds light on the complex interplay between pathogens and the organisms they infect. nih.govfrontiersin.orgpasteur.fr

Studies have demonstrated that HHQ can modulate the host's innate immune response. nih.gov For instance, HHQ has been shown to suppress the production of inflammatory cytokines in mouse macrophage cell lines, suggesting a mechanism by which P. aeruginosa can dampen the host's initial defense mechanisms. nih.gov This finding points to a sophisticated strategy of immune evasion mediated by this quorum sensing molecule. nih.gov

The effects of HHQ are not limited to the immune system. Research has explored the impact of HHQ and PQS on various host cell types and signaling pathways. For example, in human airway cells, HHQ has been found to activate certain bitter taste receptors (T2Rs), leading to downstream effects such as increased calcium levels and nitric oxide synthesis, which can have bactericidal effects. researchgate.net This suggests a complex scenario where the host can sense and respond to bacterial signals, sometimes in a protective manner.

The presence of HHQ and its derivatives has been detected in the sputum and lung lavage fluid of cystic fibrosis patients, indicating that these molecules are produced in vivo during chronic infections. pnas.org This further underscores the importance of understanding their roles in the context of the host environment.

Integration of Synthetic Biology and Metabolic Engineering for Controlled Production and Derivatization

The fields of synthetic biology and metabolic engineering offer powerful tools for the controlled production and derivatization of HHQ. aimspress.comnih.govmdpi.comopenaccessjournals.comnih.gov By manipulating the biosynthetic pathways of microorganisms, researchers can not only enhance the yield of HHQ for research purposes but also create novel derivatives with potentially useful properties. aimspress.comnih.govmdpi.comopenaccessjournals.comnih.gov

The biosynthesis of HHQ in P. aeruginosa involves the pqsA-E operon, which encodes the enzymes responsible for converting anthranilic acid into HHQ. pnas.org Metabolic engineering strategies can be employed to optimize the expression of these genes and the supply of precursor molecules, thereby increasing the production of HHQ. nih.gov For example, redirecting metabolic flux towards the synthesis of anthranilate, a key precursor, could significantly boost HHQ yields.

Furthermore, synthetic biology approaches allow for the introduction of heterologous genes or the modification of existing enzymes to produce novel HHQ analogs. nih.govfrontiersin.org This could involve, for instance, introducing enzymes that can incorporate different fatty acid side chains into the quinolone scaffold, leading to a diverse library of HHQ derivatives. ethz.ch These new compounds can then be screened for altered biological activities, such as enhanced antimicrobial properties or the ability to modulate the host immune response in specific ways.

The integration of these advanced biological engineering techniques provides a platform for the rational design and synthesis of novel quinolone compounds, opening up new possibilities for therapeutic interventions and for a deeper understanding of the biological roles of this important class of signaling molecules. aimspress.comnih.govmdpi.comopenaccessjournals.comnih.gov

Q & A

What are the most reliable synthetic routes for 2-heptyl-4aH-quinolin-4-one, and how can structural accuracy be validated?

Level: Basic
Answer:
The synthesis typically involves Mannich-type reactions or cyclization strategies . For example, analogues like 2-aminoquinolin-4(1H)-one derivatives are synthesized via Mannich reactions using formaldehyde and amines (e.g., piperidine or morpholine), achieving yields of 61–93% . Key steps include:

  • Optimizing reaction conditions : Use of LiHMDS as a base for ring closure (e.g., forming 6-chloro-4-phenyl-quinolin-2(1H)-one) .
  • Structural validation :
    • 1H/13C NMR to confirm substituent positions and aromatic proton environments.
    • HRMS for molecular weight verification .
    • X-ray crystallography (e.g., for dihydroquinolinone derivatives) to resolve stereochemical ambiguities .

How can low yields in the synthesis of this compound derivatives be addressed?

Level: Advanced
Answer:
Low yields (e.g., 18% in some cases ) may arise from competing side reactions or inefficient catalysts. Mitigation strategies include:

  • Catalyst optimization : Use of InCl₃ in microwave-assisted reactions to accelerate cyclization (63% yield achieved) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Microwave irradiation reduces reaction time and byproduct formation .

What spectroscopic and computational methods are critical for resolving structural ambiguities in 4-quinolone derivatives?

Level: Advanced
Answer:

  • Spectroscopy :
    • FT-IR to identify carbonyl (C=O) stretches (~1620 cm⁻¹) and aromatic C=C bonds (~1596 cm⁻¹) .
    • 2D NMR (COSY, HSQC) to map proton-carbon correlations in complex substituents .
  • Computational tools :
    • DFT calculations (B3LYP/6-31G*) to predict vibrational frequencies and electronic properties .
    • Molecular docking to study interactions with biological targets (e.g., FABP4/5 inhibitors) .

How can researchers design experiments to evaluate the bioactivity of this compound as a FABP4/5 inhibitor?

Level: Advanced
Answer:

  • In vitro assays :
    • Fluorescence displacement assays using recombinant FABP4/5 proteins and synthetic ligands .
    • Dose-response curves to determine IC₅₀ values.
  • Structural modifications :
    • Introduce alkyl chains (e.g., heptyl groups) to enhance lipid-binding affinity .
    • Compare activity of 3-hydroxy vs. 4-keto derivatives to assess hydrogen-bonding contributions .

How should contradictions in reported bioactivity data for 4-quinolone derivatives be analyzed?

Level: Advanced
Answer:
Contradictions may stem from:

  • Variability in assay conditions (e.g., pH, solvent effects).
  • Structural impurities : Validate purity via HPLC (>95%) and elemental analysis .
  • Statistical rigor : Replicate experiments with larger sample sizes and include positive/negative controls .
  • Meta-analysis : Cross-reference data from multiple studies (e.g., Pseudomonas quinolone signal analogs ) to identify trends.

What methodologies are used to study structure-activity relationships (SAR) in 4-quinolone derivatives?

Level: Advanced
Answer:

  • Systematic substitution : Vary substituents at positions 2, 3, and 4 to assess impacts on bioactivity.
    • Example: 2-heptyl vs. 2-nonyl chains alter membrane permeability in bacterial quorum-sensing studies .
  • Pharmacophore modeling : Identify essential groups (e.g., 3-hydroxy for hydrogen bonding ).
  • QSAR analysis : Use logP and polar surface area to predict bioavailability .

What are the ethical considerations in designing experiments involving 4-quinolone derivatives?

Level: Basic
Answer:

  • Safety protocols : Adhere to GHS guidelines for handling hazardous intermediates (e.g., phosphorus oxychloride ).
  • Data transparency : Disclose synthetic yields, purity, and failed attempts to avoid publication bias .
  • Collaboration ethics : Credit contributions from all authors and avoid data manipulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.